![molecular formula C11H7ClN4 B590119 8-Chloro-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazine CAS No. 140910-71-0](/img/structure/B590119.png)

8-Chloro-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

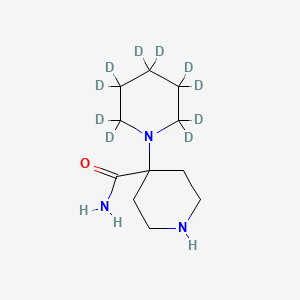

8-Chloro-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazine is a chemical compound with the molecular formula C11H7ClN4 . It is used in neurology research, particularly in the study of Parkinson’s disease .

Synthesis Analysis

The synthesis of similar compounds, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, involves aromatic nucleophilic substitution . A mixture of 4-chloro-8-methyl-1,2,4-triazolo[4,3-a]quinoxaline-1-amine, the appropriate 3-(substituted benzylideneamino)-5-mercapto-1H-1,2,4-triazoles, and anhydrous potassium carbonate in DMF was stirred overnight .Molecular Structure Analysis

The molecular structure of 8-Chloro-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazine consists of a triazolo[4,3-a]pyrazine core with a chlorine atom at the 8-position and a phenyl group at the 3-position .Chemical Reactions Analysis

While specific chemical reactions involving 8-Chloro-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazine are not detailed in the available literature, similar compounds such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives have been synthesized via aromatic nucleophilic substitution .Physical And Chemical Properties Analysis

8-Chloro-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazine is a neat compound with a molecular weight of 230.65 . It is stored at room temperature .Wissenschaftliche Forschungsanwendungen

Anticonvulsant Activity : A study synthesized several compounds related to 8-Chloro-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazine and tested them for anticonvulsant activity. Some derivatives showed potent activity against maximal electroshock-induced seizures in rats. The 1,2,4-triazolo[4,3-a]pyrazine ring system was identified as a bioisostere of the purine ring for anticonvulsant activity (J. Kelley et al., 1995).

Synthesis Techniques : A facile one-pot synthesis method for 8-chloro-[1,2,4]triazolo[4,3-a]pyrazine derivatives was developed, employing chloramine T trihydrate as an oxidizing agent. This method facilitated the creation of new synthetic scaffolds, indicating the compound's versatility in chemical synthesis (S. Mal et al., 2015).

Small Molecule Anticancer Drugs : The compound was synthesized as an intermediate for the development of small molecule anticancer drugs. This study highlights the potential pharmaceutical applications of 8-Chloro-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazine in cancer treatment (Qian Zhang et al., 2019).

Phosphodiesterase Inhibitors : Pyrido[4,3-e][1,2,4]triazolo[4,3-a]pyrazines, a related compound, was reported as potent PDE2/PDE10 inhibitors with potential for therapeutic applications. Their selectivity was obtained by modifying the phenyl ring, indicating the potential for targeted therapy (Frederik J. R. Rombouts et al., 2015).

Antimicrobial Activity : Another study synthesized a series of new 3-(3-aryl-1-phenyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridines and tested them for their antimicrobial activity. The compounds showed promising results as antimicrobial agents, expanding the possible applications of this chemical scaffold (O. Prakash et al., 2011).

Eigenschaften

IUPAC Name |

8-chloro-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClN4/c12-9-11-15-14-10(16(11)7-6-13-9)8-4-2-1-3-5-8/h1-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYSURYHOHZGRLB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C3N2C=CN=C3Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Chloro-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazine | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-1-[(2S)-2-amino-4-methylsulfanylbutanoyl]pyrrolidine-2-carboxylic acid;hydrochloride](/img/structure/B590037.png)

![2-(2-((tert-butyldimethylsilyl)oxy)-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-1-cyclopropyl-2-(2-fluorophenyl)ethanone](/img/structure/B590041.png)

![3-Acetylbicyclo[2.2.1]hepta-2,5-diene-2-carbonyl chloride](/img/structure/B590050.png)

![2-Nitrosofuro[2,3-d]pyrimidine](/img/structure/B590053.png)

![(1S,2R,5R)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B590056.png)